(5E)-3-(3-chlorophenyl)-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2,4-dione
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Overview
Description
(5E)-3-(3-chlorophenyl)-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a trifluoromethylphenyl group, and an imidazolidine-2,4-dione core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(3-chlorophenyl)-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 1-(3-trifluoromethylphenyl)-1H-pyrrole-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with imidazolidine-2,4-dione under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(3-chlorophenyl)-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(5E)-3-(3-chlorophenyl)-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-3-(3-chlorophenyl)-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar keto-enol tautomerism.
Ribavirin Related Compound D: A compound with a similar imidazolidine-2,4-dione core but different substituents.
Uniqueness
(5E)-3-(3-chlorophenyl)-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidine-2,4-dione is unique due to its combination of a chlorophenyl group, a trifluoromethylphenyl group, and an imidazolidine-2,4-dione core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H13ClF3N3O2 |
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Molecular Weight |
431.8 g/mol |
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[[1-[3-(trifluoromethyl)phenyl]pyrrol-2-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H13ClF3N3O2/c22-14-5-2-7-17(11-14)28-19(29)18(26-20(28)30)12-16-8-3-9-27(16)15-6-1-4-13(10-15)21(23,24)25/h1-12H,(H,26,30)/b18-12+ |
InChI Key |
VQKUEFYNJQRLEW-LDADJPATSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)N2C=CC=C2/C=C/3\C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=C2C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
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